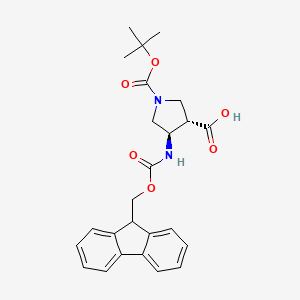![molecular formula C12H9ClF3N3O B2371533 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone CAS No. 250714-14-8](/img/structure/B2371533.png)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is a chemical compound characterized by a complex molecular structure involving a pyridine ring substituted with chlorine and trifluoromethyl groups, and an imidazole ring fused to it. This unique structure contributes to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step reactions involving careful control of temperature, pH, and the use of catalysts
Industrial Production Methods: On an industrial scale, the production might involve automated synthesis using flow chemistry to ensure consistency and purity. The process would generally utilize high-efficiency reactors and might employ cryogenic conditions for certain reaction steps to maintain stability and prevent degradation.
化学反応の分析
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Used: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions are commonly used.
Major Products Formed: Depending on the reaction conditions, the products can include derivatives where the chlorine or trifluoromethyl groups are replaced or modified, leading to the creation of novel compounds with potentially useful properties.
科学的研究の応用
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is widely used in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and testing reaction mechanisms.
Biology: Researchers use it to study interactions with biomolecules, contributing to the understanding of enzyme functions and receptor binding.
Medicine: It plays a role in the development of pharmaceuticals, particularly in creating new drugs with enhanced efficacy and fewer side effects.
Industry: Its unique properties make it valuable in materials science for creating advanced polymers and coatings.
作用機序
The compound exerts its effects primarily through interactions at the molecular level. It targets specific enzymes or receptors, modulating their activity by binding to active sites or altering their conformation. This can initiate a cascade of biochemical reactions, leading to desired therapeutic outcomes.
類似化合物との比較
Comparison: Compared to other compounds with similar structures, 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone is unique in its trifluoromethyl and chlorine substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity.
Similar Compounds: Other similar compounds might include those with different substituents on the pyridine ring or variations in the imidazole structure, such as:
1-{1-[3-methyl-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
1-{1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
1-{1-[3-chloro-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone
Each of these compounds, while structurally related, exhibits its own unique set of properties and reactivities, making them useful for different scientific and industrial applications.
There you have it—a comprehensive dive into the depths of this compound! Hope this scratches that curiosity itch.
特性
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-6(20)10-5-19(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQLIRVRPBMCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
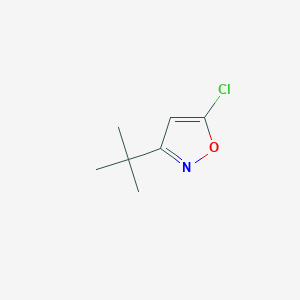
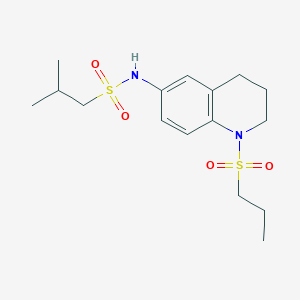
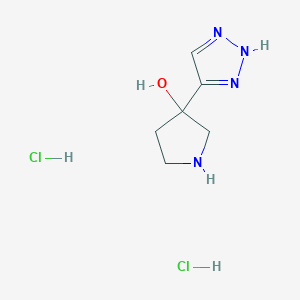
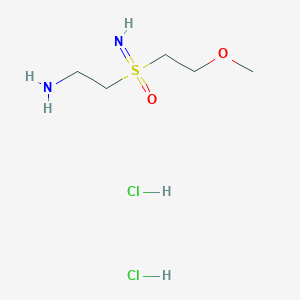
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)


![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
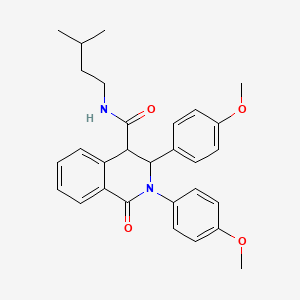
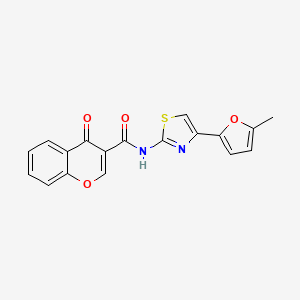

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

